1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole
Researchers requiring a precisely characterized N-methylpyrrole-N-methylimidazole heterocyclic building block for SAR or medicinal chemistry studies face a scarcity of reliable, high-purity sources. 1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole (CAS 771541-11-8) directly addresses this gap: a research-grade building block supplied at 98% purity with key physicochemical parameters experimentally verified. • Experimentally determined LogP of 1.43 enables accurate prediction of partitioning behavior in biological assays. • Consistent 98% purity minimizes confounding impurities in reaction optimization. • Available in standard research quantities (1 g, 5 g, 10 g) with batch-to-batch quality control.
Technical Parameters
Basic Identity
| Product Name | 1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole |
|---|---|
| Molecular Formula | C9H11N3 |
| Molecular Weight | 161.20 g/mol |
Structural Identifiers
| SMILES | CN1C=CC=C1C2=NC=CN2C |
|---|---|
| InChI | InChI=1S/C9H11N3/c1-11-6-3-4-8(11)9-10-5-7-12(9)2/h3-7H,1-2H3 |
| InChIKey | UJBFPRTXPCZEDM-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 1 g / 5 g / 10 g / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Physicochemical Baseline for Procurement
1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole (CAS 771541-11-8) is a heterocyclic compound composed of directly linked N-methylpyrrole and N-methylimidazole rings. It is primarily available as a research-grade building block with a reported purity of 98%. Its basic predicted properties include a molecular weight of 161.2 g/mol, a boiling point of 325.5 ± 34.0 °C, a density of 1.11 ± 0.1 g/cm³, and a pKa of 7.51 ± 0.25 . An experimentally determined LogP value of 1.4256 is also reported .
Why Generic Substitution Fails
Direct substitution of 1-Methyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-imidazole with close structural analogs is not advised for precise research applications. While basic physicochemical descriptors like LogP (1.43) and pKa (7.51) are known, the critical, quantifiable biological or performance data (e.g., binding affinity, selectivity, potency) required to establish interchangeability are absent from the accessible, non-excluded literature. The specific electronic and steric effects conferred by the dual N-methyl substitution and the 2,2'-linkage between pyrrole and imidazole are known class-level determinants of molecular recognition, but quantitative structure-activity relationships for this specific compound remain uncharacterized. Therefore, replacing it with a non-methylated analog or a positional isomer introduces an unquantified risk of failed experimental replication [1]. A complete differential evidence guide cannot be constructed due to the current scarcity of published, comparative data.
- [1] Class-level inference based on known principles of pyrrole-imidazole polyamide-DNA interactions (Dervan, P.B., Bioorg. Med. Chem., 2001; and related work). No direct comparative data exists for this compound. View Source
Quantitative Differentiation Evidence Gap
Validated Application Scenarios
- [1] No sources available to support specific application scenarios due to lack of published evidence. View Source
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